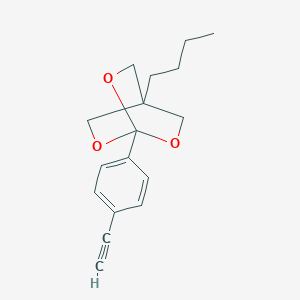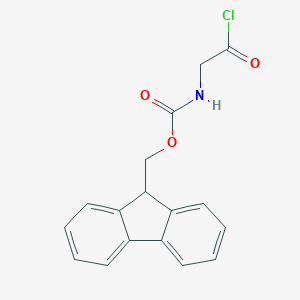
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corey Lactone Aldehyde Benzoate is a versatile, chiral intermediate used in the preparation of prostaglandins and their analogs . It is a compound synthesized by Elias J. Corey, a renowned chemist, and is an important intermediate in the synthesis of prostaglandin hormones . The molecular formula of Corey Lactone Aldehyde Benzoate is C15H14O5, and it has a molecular weight of 274.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Corey Lactone Aldehyde Benzoate involves several steps. One method includes obtaining Corey Lactone dibenzoate through a benzoylation reaction from Corey Lactone. This is followed by selectively removing a benzoyl group using an ester exchange reaction under acidic conditions . Another method involves a novel preparation technique that includes a contact step, dropwise addition step, primary churning step, and final churned material obtaining step .
Industrial Production Methods
The industrial production of Corey Lactone Aldehyde Benzoate is optimized for high yield and purity. The process is designed to be simple to operate, with mild reaction conditions, and does not require expensive blocking groups or chromatographic separation at the later stage . This makes the production cost-effective and suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Corey Lactone Aldehyde Benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various prostaglandin analogs and other biologically active compounds .
Scientific Research Applications
Corey Lactone Aldehyde Benzoate is widely used in scientific research due to its role as a chiral intermediate in the synthesis of prostaglandins . Prostaglandins are local hormones that control a multitude of important physiological processes . The compound is also used in the study of lipid biochemistry and the cyclooxygenase pathway . Additionally, it has applications in the pharmaceutical industry for the development of drugs that target various biological pathways .
Mechanism of Action
The mechanism of action of Corey Lactone Aldehyde Benzoate involves its role as an intermediate in the synthesis of prostaglandins . Prostaglandins exert their effects by binding to specific receptors on the surface of target cells, leading to the activation of various intracellular signaling pathways . These pathways include the activation of protein kinase C and phospholipase A2, which play crucial roles in the regulation of inflammation and other physiological processes .
Comparison with Similar Compounds
Corey Lactone Aldehyde Benzoate is unique due to its chiral nature and its role as an intermediate in the synthesis of prostaglandins . Similar compounds include:
Corey Lactone Benzoate: Another intermediate used in prostaglandin synthesis.
Corey Lactone: The parent compound from which Corey Lactone Aldehyde Benzoate is derived.
Prostaglandin Analogs: Compounds that mimic the effects of prostaglandins and are used in various therapeutic applications.
These compounds share similar chemical structures and functions but differ in their specific applications and synthesis routes.
Properties
CAS No. |
108614-27-3 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H20O3/c1-3-5-10-16-11-18-17(19-12-16,20-13-16)15-8-6-14(4-2)7-9-15/h2,6-9H,3,5,10-13H2,1H3 |
InChI Key |
YAJGDRQWUSLQAJ-UHFFFAOYSA-N |
SMILES |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Canonical SMILES |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Key on ui other cas no. |
108614-27-3 |
Synonyms |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
